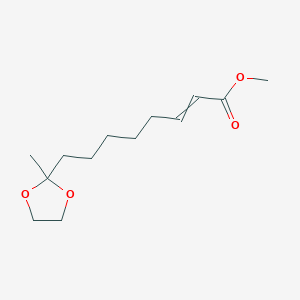
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate is an organic compound characterized by the presence of a dioxolane ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate typically involves the esterification of 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. The dioxolane ring can participate in ring-opening reactions, which can further interact with biological molecules or catalysts.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Similar in structure but contains a hydroxyl group instead of an ester.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Contains a diphenyl group, making it more hydrophobic.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a methanol group, differing in its reactivity and applications.
Uniqueness
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate is unique due to its combination of a dioxolane ring and an ester group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
182245-24-5 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate |
InChI |
InChI=1S/C13H22O4/c1-13(16-10-11-17-13)9-7-5-3-4-6-8-12(14)15-2/h6,8H,3-5,7,9-11H2,1-2H3 |
Clave InChI |
QXLPNKCKOFWLAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCCCCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


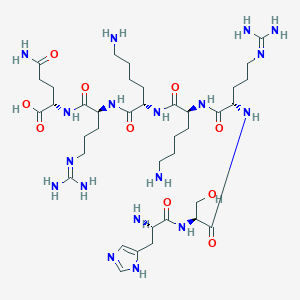
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
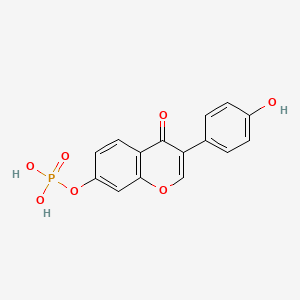
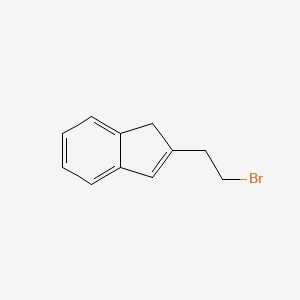
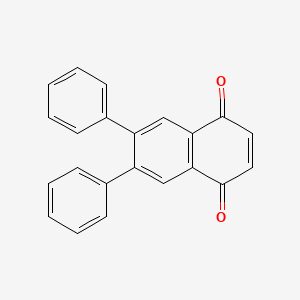
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)
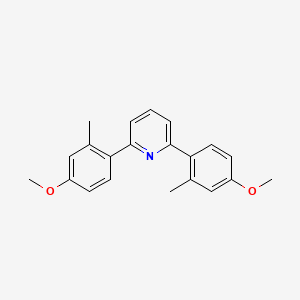
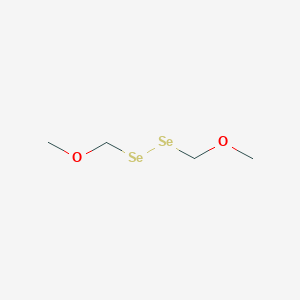

![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
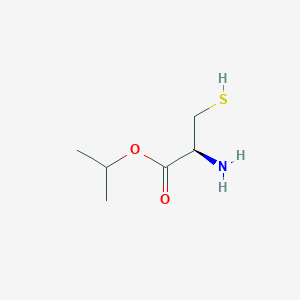
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
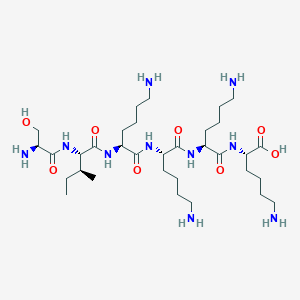
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
